molecular formula C32H43N5O4 B1669974 Xevinapant CAS No. 1071992-99-8

Xevinapant

カタログ番号 B1669974
CAS番号: 1071992-99-8
分子量: 561.7 g/mol
InChIキー: LSXUTRRVVSPWDZ-MKKUMYSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xevinapant, also known as Debio 1143 or AT-406, is a potent, orally available inhibitor of Inhibitor of Apoptosis Proteins (IAPs) . It is the only medicine in its class in late-stage clinical development and has the potential to be first in class . Xevinapant is currently being investigated in the Phase III TrilynX study for previously untreated high-risk locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), in combination with platinum-based chemotherapy and standard fractionation intensity-modulated radiotherapy .


Synthesis Analysis

Efficient methods for the synthesis of three dipeptide mimetics with diazabicycloalkanone amino acid scaffolds were developed . Among them, compound 3, which contains a 1,5-diazabicyclo[6,3,0]dodecanone amino acid core structure, was used as the key intermediate of a clinical staged IAP inhibitor SM-406 (Xevinapant) .


Molecular Structure Analysis

The molecular formula of Xevinapant is C32H43N5O4 . Its molecular weight is 561.7 g/mol . The IUPAC name of Xevinapant is (5S,8S,10aR)-N-benzhydryl-5-[[ (2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide .


Chemical Reactions Analysis

The radiosensitizing effect of Xevinapant is mediated through caspase activation and TNF, IFNγ, CD8 T cell-dependent pathways .

科学的研究の応用

Radiosensitization in Cancer Therapy

AT-406 has been studied for its potential to enhance the efficacy of radiotherapy in cancer treatment. It has shown promising results in increasing the radiosensitivity of cervical cancer cell lines under both normoxic and hypoxic conditions .

Antagonizing IAP Proteins

The compound binds to inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2, leading to their degradation and promoting apoptosis in cancer cells. This action has been observed to inhibit cancer cell growth across various human cancer cell lines .

Synergy with Chemotherapeutic Agents

Research indicates that AT-406 can synergize with chemotherapeutic agents like TNF-α, TRAIL, cisplatin, or carboplatin, enhancing their antitumor activity in squamous cell carcinoma of the head and neck (SCCHN) models .

Clinical Trials for Advanced Cancers

AT-406 is the first SMAC-mimetic registered for clinical trials in patients with advanced cancers. It is being investigated for its oral bioavailability and antagonist properties against multiple IAP proteins .

Enhancing Chemoradiotherapy in Head and Neck Cancer

In clinical trials, AT-406 has been evaluated for its ability to enhance the effects of chemoradiotherapy in patients with locoregionally advanced head and neck squamous cell carcinoma (HNSCC), particularly in those with a history of heavy smoking .

Breakthrough Therapy Designation

The FDA has granted Breakthrough Therapy Designation for Debio 1143 for its potential as a chemo-radio sensitizer in front-line treatment of head and neck cancer. It is also being investigated alongside immune checkpoint inhibitors in various solid tumors .

Apoptosis Induction in Tumor Models

Preclinical studies have demonstrated that AT-406 induces cell death in several tumor models by inhibiting XIAP, cIAP-1, and cIAP-2, thus promoting apoptosis through the release of caspases .

Radiation Sensitivity Enhancement

Debio 1143 has shown potential in preclinical studies to synergistically enhance radiation sensitivity in SCCHN cell lines, leading to complete tumor regression at high doses and increased survival in xenografted mice .

作用機序

Target of Action

AT-406 primarily targets the inhibitor of apoptosis proteins (IAPs), specifically XIAP, cIAP1, and cIAP2 . These proteins play crucial roles in regulating apoptosis, cell division, cell cycle progression, and signal transduction pathways .

Mode of Action

AT-406 acts as a Smac mimetic, closely mimicking the AVPI peptide in both hydrogen bonding and hydrophobic interactions with XIAP . It binds to XIAP, cIAP1, and cIAP2 proteins with Ki values of 66.4, 1.9, and 5.1 nM, respectively . This binding leads to the degradation of cIAP1 and down-regulation of XIAP, thereby promoting apoptosis .

Biochemical Pathways

AT-406 affects the apoptosis pathway by inhibiting IAPs. The inhibition of IAPs leads to the activation of caspases, which are key players in the execution-phase of cell apoptosis . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

AT-406 exhibits good pharmacokinetic properties and oral bioavailability in mice, rats, non-human primates, and dogs . It has been well-tolerated at doses up to 900 mg in patients with advanced cancer .

Result of Action

AT-406 has shown significant single-agent activity in 60% of human ovarian cancer cell lines examined in vitro and inhibits ovarian cancer progression in vivo . It has also been found to sensitize these cells to carboplatin, a standard first-line chemotherapy for ovarian cancer . Furthermore, AT-406 has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of PARP .

Action Environment

The efficacy of AT-406 can be influenced by environmental factors such as hypoxia. For instance, AT-406 has been shown to more potently sensitize hypoxic cells to radiation than normoxic cells .

将来の方向性

Two ongoing Phase III clinical trials of Xevinapant in this setting, TrilynX and XRay Vision, are currently recruiting, with more than 250 centers worldwide . These studies will show if adding Xevinapant to chemoradiotherapy can help to keep the cancer from progressing, control symptoms better, and help people live longer .

特性

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUTRRVVSPWDZ-MKKUMYSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648496
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xevinapant

CAS RN

1071992-99-8
Record name Xevinapant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xevinapant
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xevinapant
Reactant of Route 2
Xevinapant
Reactant of Route 3
Xevinapant
Reactant of Route 4
Xevinapant
Reactant of Route 5
Xevinapant
Reactant of Route 6
Xevinapant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。